molecular formula C12H13F3N2O3 B2920469 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide CAS No. 444151-78-4

3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide

Cat. No.: B2920469
CAS No.: 444151-78-4
M. Wt: 290.242
InChI Key: MGDIGUJAVWBLEA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a specialized organic compound designed for advanced research applications in chemical biology and medicinal chemistry. Its structure, featuring a 4-methoxyphenyl group and a 2,2,2-trifluoroacetyl-protected amino moiety, makes it a valuable intermediate for probing complex biological systems. The trifluoroacetyl group is a well-known bioorthogonal handle that can be used in click chemistry reactions for the selective post-translational labeling of proteins, facilitating the study of protein function and interaction . This compound serves as a key synthetic precursor for the development of novel molecules with potential bioactivity. Researchers can utilize this scaffold to create targeted photo-crosslinking probes. Upon photoactivation, these cross-linkers form covalent bonds with nearby biomolecules, allowing researchers to map protein-protein interactions and identify ligand-binding sites with high spatial resolution . The structural motifs present in this compound are frequently found in molecules screened for antioxidant and anticancer properties, providing a foundation for investigations into new therapeutic agents .

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-20-8-4-2-7(3-5-8)9(6-10(16)18)17-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDIGUJAVWBLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, trifluoroacetic anhydride, and 3-aminopropanoic acid.

    Formation of Intermediate: The 4-methoxybenzaldehyde is first reacted with trifluoroacetic anhydride to form 4-methoxyphenyl trifluoroacetate.

    Amidation Reaction: The intermediate is then reacted with 3-aminopropanoic acid under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the reactions in batches.

    Continuous Flow Processing: Utilizing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide.

    Reduction: Formation of 3-(4-Methoxyphenyl)-3-aminopropane.

    Substitution: Formation of various acyl derivatives depending on the substituent used.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-3-[(2,2,2-Trifluoroacetyl)amino]propanamide

  • Structure : Replaces the 4-methoxyphenyl group with 4-chlorophenyl.
  • Key Properties :
    • Molecular Weight: 294.66 g/mol .
    • Melting Point: 241–243°C .
    • Hazard Class: Irritant (Xi) .
  • Comparison: The chloro substituent is electron-withdrawing, reducing electron density compared to the methoxy group. This may alter binding affinity in biological systems. Higher melting point than methoxy analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole forces) .

1-Aryl-3-(4-Methoxyphenyl)-3-(4-Fluorophenyl)propanamides

  • Structure : Features dual aryl groups (4-methoxyphenyl and 4-fluorophenyl) on the propanamide backbone .
  • Synthesis: Prepared via N-acylation of amines with 3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanoic acid chloride .
  • Biological Activity : Demonstrates antibacterial properties, though specific targets are unspecified .
  • Dual aryl groups may sterically hinder target binding compared to the trifluoroacetyl-substituted analog.

N-(1,3-Dioxoisoindolin-2-yl)-3-((4-Methoxyphenyl)amino)propanamide (Compound 39)

  • Structure: Contains a hydrazide-linked isoindolinone moiety instead of the trifluoroacetyl group .
  • Biological Activity :
    • Antioxidant activity: 1.37× higher DPPH scavenging than ascorbic acid .
    • Anticancer activity: Moderate cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines .
  • Hydrazide derivatives generally exhibit better solubility but lower metabolic stability than trifluoroacetylated analogs .

(2S)-2-[[(E)-3-(4-Dimethylaminophenyl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-3-(4-methoxyphenyl)propanamide (Compound 40D)

  • Structure: Complex propanamide with enoyl and hydroxycarbamoyl groups .
  • Biological Activity : Designed for antitumor applications, leveraging hydroxycarbamoyl’s metal-chelating properties .
  • Comparison :
    • The hydroxycarbamoyl group enables interactions with metalloenzymes (e.g., histone deacetylases), a mechanism absent in the trifluoroacetyl analog.
    • Increased structural complexity may improve target specificity but complicate synthesis .

3-((4-Methoxyphenyl)amino)-N’-(1-(Naphthalen-1-yl)ethylidene)propanehydrazide (Compound 36)

  • Structure : Hydrazide derivative with naphthalene substituents .
  • Biological Activity :
    • Antioxidant activity: 1.35× higher than ascorbic acid .
    • Anticancer activity: Selective cytotoxicity against U-87 glioblastoma .
  • Comparison :
    • Bulky naphthalene groups enhance lipophilicity, improving blood-brain barrier penetration compared to the trifluoroacetyl analog.
    • Hydrazide’s NH groups contribute to hydrogen bonding, critical for antioxidant efficacy .

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., Methoxy) :
    • Increase electron density, enhancing interactions with nucleophilic targets (e.g., enzymes).
    • Improve solubility in polar solvents .
  • May decrease antioxidant activity but improve metabolic stability .

Structural Complexity and Solubility

  • Simple Propanamides (e.g., Target Compound) :
    • Moderate solubility due to trifluoroacetyl hydrophobicity.
    • Suitable for oral administration with formulation optimization.
  • Complex Derivatives (e.g., Compound 40D): Require advanced delivery systems (e.g., nanoparticles) due to low solubility .

Biological Activity

3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide, also known by its CAS number 444151-78-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antioxidant and anticancer activities, alongside relevant research findings and case studies.

  • Molecular Formula : C12H13F3N2O3
  • Molar Mass : 290.24 g/mol
  • Boiling Point : Approximately 495 °C (predicted)
  • Density : 1.321 g/cm³ (predicted)
  • pKa : 10.31 (predicted)

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, a related compound demonstrated an antioxidant activity approximately 1.37 times greater than ascorbic acid when tested using the DPPH radical scavenging method . This suggests that modifications to the structure can enhance its ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines. Notably:

  • Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
  • Methodology : The MTT assay was employed to evaluate cytotoxicity.

Results indicated that the compound exhibited higher cytotoxic effects against the U-87 cell line compared to MDA-MB-231. Specifically, it was noted that certain analogs showed at least twice the activity against glioblastoma cells compared to others with different substituents .

Case Studies and Research Findings

StudyFindings
MDPI Study (2020)The compound's derivatives showed antioxidant activity significantly higher than standard antioxidants like ascorbic acid and exhibited notable cytotoxicity against glioblastoma cells .
Comparative AnalysisCompounds with bromine or hydroxyl substituents displayed reduced activity compared to those with methoxy groups, indicating the importance of specific functional groups in enhancing biological activity .
Mechanistic InsightsThe anticancer effects were attributed to multiple mechanisms including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Amination : React 3-(4-Methoxyphenyl)propanamide with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) in anhydrous dichloromethane under nitrogen at 0–5°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of starting material to trifluoroacetylating agent) and temperature .

  • Critical Parameters : Excess trifluoroacetylating agent increases byproducts; slow addition minimizes exothermic side reactions. Monitor via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%). Retention time typically ~8.2 min.
  • NMR : Key signals include a singlet for the methoxy group (δ 3.78 ppm, 3H), a triplet for the propanamide backbone (δ 2.45 ppm, 2H), and a quartet for the trifluoroacetyl group (δ 4.25 ppm, 1H) .
  • Mass Spectrometry : ESI-MS [M+H]+ expected at m/z 331.1.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Waste Disposal : Collect organic waste in halogenated solvent containers. Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Modeling : Apply density functional theory (DFT) to simulate the trifluoroacetylation transition state. Software like Gaussian or ORCA can identify energy barriers and optimal solvent effects (e.g., dichloromethane vs. THF) .
  • Machine Learning : Use platforms like ICReDD to analyze reaction databases and predict side reactions (e.g., over-acylation) under varying conditions. This reduces trial-and-error experimentation .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity?

  • Methodological Answer :

  • Comparative SAR Study : Synthesize analogs (e.g., 3-(3-Methoxyphenyl) or 3-(2-Methoxyphenyl) derivatives) and test inhibition against target enzymes (e.g., kinases).
  • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent position with binding affinity. For example, 4-methoxy groups enhance π-stacking in hydrophobic enzyme pockets compared to 3-methoxy derivatives .

Q. How should researchers resolve contradictions in spectroscopic data across different batches?

  • Methodological Answer :

  • Batch Analysis : Compare NMR spectra of multiple batches. Inconsistent splitting patterns may indicate residual solvents (e.g., DCM) or rotameric forms due to hindered rotation around the trifluoroacetyl group.
  • Dynamic NMR : Perform variable-temperature NMR (25–60°C) to observe coalescence of split peaks, confirming rotational barriers .

Experimental Design & Data Analysis

Q. What strategies improve yield in scaled-up synthesis while maintaining purity?

  • Methodological Answer :

  • Process Engineering : Use flow chemistry for controlled trifluoroacetylation. A tubular reactor with a residence time of 20 min at 10°C minimizes byproduct formation .
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and automate reagent addition .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Biological Media : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C for 24h. Analyze degradation via LC-MS.
  • Degradation Pathways : Hydrolysis of the trifluoroacetyl group is a key instability; use deuterium-labeled analogs (e.g., CD3O-phenyl) to track metabolic pathways .

Tables for Key Data

Property Value Reference
Molecular Weight330.3 g/mol
HPLC Retention Time8.2 min (C18, 60:40 ACN:H2O)
NMR (δ, ppm)3.78 (s, OCH3), 4.25 (q, CF3CO)
Predicted LogP (AlogPS)1.92

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